

Elraglusib (9-ING-41) vs. Standard Chemotherapy in Pancreatic Cancer: A Comparative Guide

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Compound of Interest

Compound Name: Anticancer agent 41

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An objective analysis of the emerging therapeutic agent Elraglusib compared to established chemotherapy regimens for pancreatic cancer, supported by experimental data for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the efficacy of Elraglusib (9-ING-41), a novel Glycogen Synthase Kinase-3 Beta (GSK-3 β) inhibitor, against standard-of-care chemotherapy regimens in the treatment of pancreatic cancer. The comparison is based on available data from clinical trials and preclinical studies, with a focus on quantitative efficacy metrics, experimental methodologies, and underlying signaling pathways.

Executive Summary

Elraglusib, when used in combination with standard chemotherapy, has demonstrated a statistically significant improvement in overall survival in patients with metastatic pancreatic ductal adenocarcinoma (PDAC)[1][2]. The primary standard chemotherapy regimens for comparison are FOLFIRINOX and a combination of gemcitabine and nab-paclitaxel. While direct head-to-head trials of Elraglusib against FOLFIRINOX are not yet mature, this guide presents the available data to facilitate an informed, indirect comparison. Elraglusib's mechanism of action, which involves the inhibition of GSK-3 β , suggests potential for synergy with existing chemotherapies by modulating key cellular processes that drive tumor growth and chemoresistance[3][4][5].

Data Presentation: Efficacy of Elraglusib and Standard Chemotherapy

The following tables summarize the key efficacy data from clinical trials of Elraglusib in combination with gemcitabine/nab-paclitaxel and the pivotal trials for FOLFIRINOX and gemcitabine/nab-paclitaxel.

Table 1: Efficacy of Elraglusib in Combination with Gemcitabine/Nab-Paclitaxel in Previously Untreated Metastatic Pancreatic Ductal Adenocarcinoma (Actuate-1801 Trial, Phase 2)

Efficacy Endpoint	Elraglusib + Gemcitabine/N ab-Paclitaxel	Gemcitabine/N ab-Paclitaxel Alone	Hazard Ratio (HR) [95% CI]	p-value
Median Overall Survival (OS)	12.5 months	8.5 months	0.62 [0.46-0.84]	0.018
12-Month Overall Survival Rate	44.1%	22.3%	-	-
Median Progression-Free Survival (PFS)	6.9 months	5.6 months	0.90	Not Statistically Significant
Objective Response Rate (ORR)	37.9%	29.3%	-	-
Disease Control Rate (DCR)	53.4%	44.8%	-	-

Data from a prespecified subgroup analysis of patients who received at least one full cycle of therapy.

Table 2: Efficacy of Standard First-Line Chemotherapy Regimens in Metastatic Pancreatic Cancer

Regimen	Trial	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Objective Response Rate (ORR)
FOLFIRINOX	PRODIGE 4 / ACCORD 11	11.1 months	6.4 months	31.6%
Gemcitabine	PRODIGE 4 / ACCORD 11	6.8 months	3.3 months	9.4%
Gemcitabine + Nab-Paclitaxel	MPACT	8.5 months	5.5 months	23%
Gemcitabine	MPACT	6.7 months	3.7 months	7%

FOLFIRINOX data is from a comparison against gemcitabine alone. Gemcitabine + Nab-Paclitaxel data is from a comparison against gemcitabine alone.

Experimental Protocols

Actuate-1801 (Part 3B): A Phase 2 Study of Elraglusib

- Study Design: An open-label, randomized phase 2 trial in patients with previously untreated metastatic pancreatic ductal adenocarcinoma.
- Patient Population: Patients with previously untreated, locally advanced or metastatic pancreatic cancer, ECOG performance status of 0 or 1, and at least one measurable lesion per RECIST 1.1 criteria.
- Treatment Arms:
 - Experimental Arm: Elraglusib in combination with gemcitabine (1000 mg/m²) and nab-paclitaxel (125 mg/m²) on days 1, 8, and 15 of each 28-day cycle. The dose of Elraglusib was adjusted during the trial, with a recommended phase 2 dose being evaluated.
 - Control Arm: Gemcitabine and nab-paclitaxel alone.
- Primary Endpoint: Overall Survival (OS).

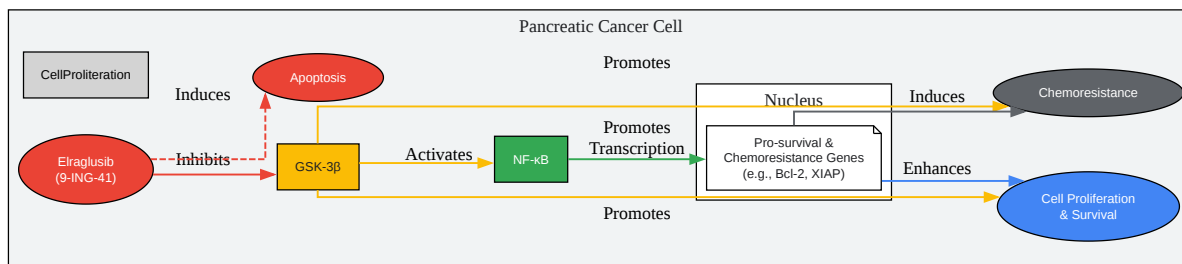
- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.

PRODIGE 4 / ACCORD 11: A Phase 3 Trial of FOLFIRINOX

- Study Design: A randomized phase 3 trial for patients with metastatic pancreatic cancer.
- Patient Population: Patients with metastatic pancreatic cancer, ECOG performance status of 0 or 1, and who had not received prior chemotherapy.
- Treatment Arms:
 - Experimental Arm (FOLFIRINOX): Oxaliplatin (85 mg/m²), leucovorin (400 mg/m²), irinotecan (180 mg/m²), and 5-fluorouracil (400 mg/m² bolus followed by a 2,400 mg/m² continuous infusion over 46 hours), every 2 weeks.
 - Control Arm: Gemcitabine (1,000 mg/m²) weekly for 7 of 8 weeks and then weekly for 3 of 4 weeks.
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.

Mandatory Visualizations

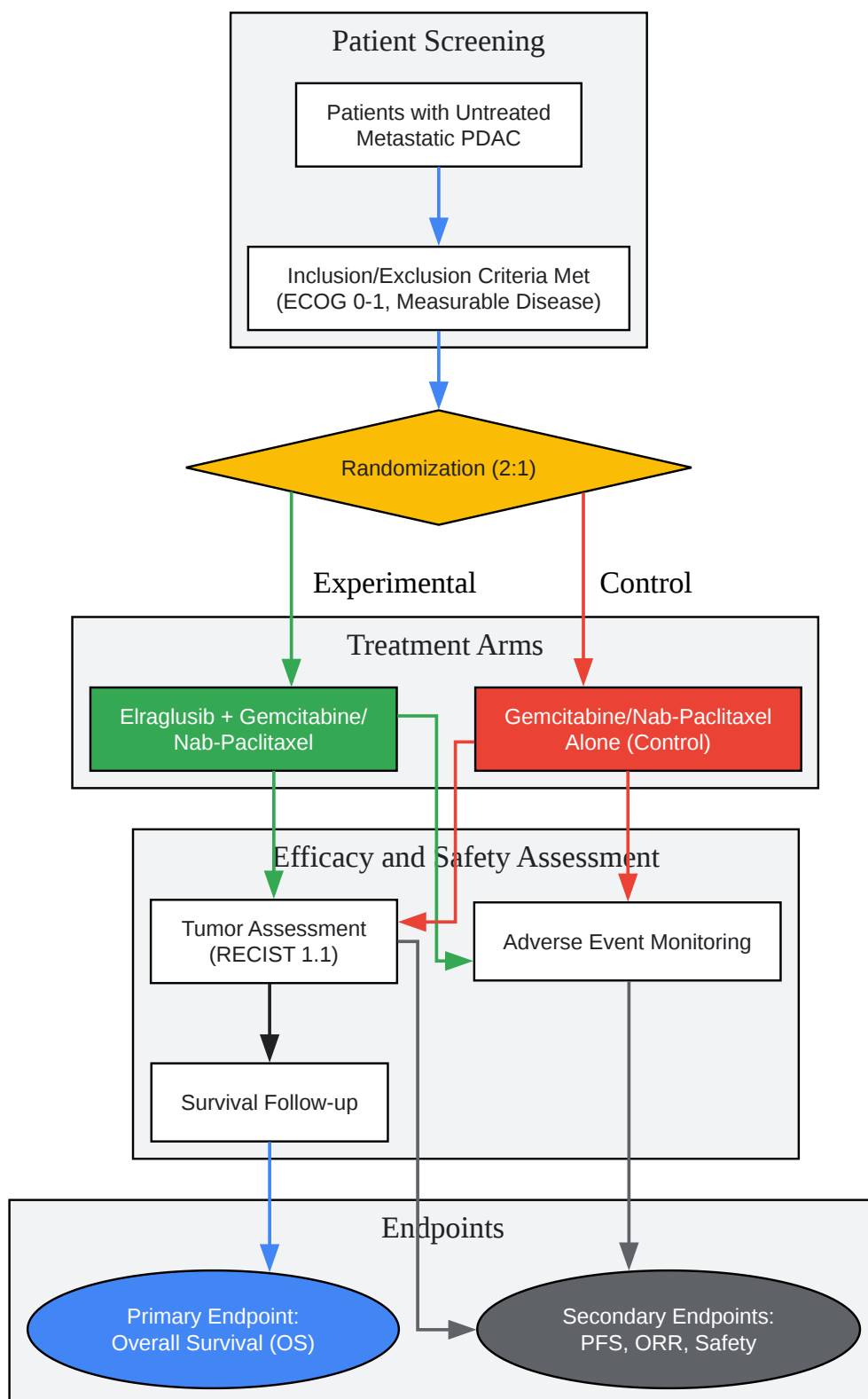
Signaling Pathway of Elraglusib (9-ING-41)



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Caption: Elraglusib inhibits GSK-3 β , leading to downstream effects on cell survival pathways.

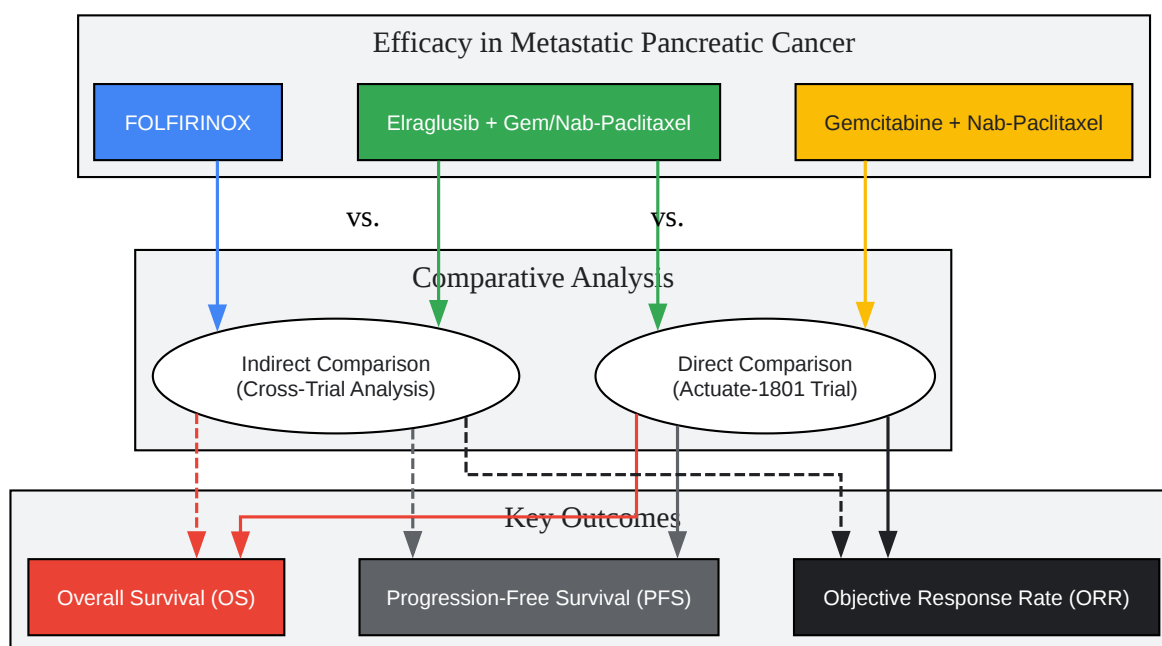
Experimental Workflow: Actuate-1801 Clinical Trial (Part 3B)



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Caption: Workflow of the Actuate-1801 (Part 3B) clinical trial.

Logical Relationship: Comparison of Efficacy



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Caption: Logical structure for comparing the efficacy of Elraglusib with standard chemotherapies.

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